Cas no 1455122-90-3 (4-(2,4-dimethoxyphenyl)aminobenzoic acid)

1455122-90-3 structure
상품 이름:4-(2,4-dimethoxyphenyl)aminobenzoic acid
CAS 번호:1455122-90-3
MF:C15H15NO4
메가와트:273.283904314041
MDL:MFCD30535767
CID:4600700
PubChem ID:62232186
4-(2,4-dimethoxyphenyl)aminobenzoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-[(2,4-dimethoxyphenyl)amino]benzoic acid
- Benzoic acid, 4-[(2,4-dimethoxyphenyl)amino]-
- 4-(2,4-dimethoxyphenyl)aminobenzoic acid
-
- MDL: MFCD30535767
- 인치: 1S/C15H15NO4/c1-19-12-7-8-13(14(9-12)20-2)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)
- InChIKey: XGHMCOKWFSCGGX-UHFFFAOYSA-N
- 미소: C(O)(=O)C1=CC=C(NC2=CC=C(OC)C=C2OC)C=C1
4-(2,4-dimethoxyphenyl)aminobenzoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343593-1.0g |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95.0% | 1.0g |
$470.0 | 2025-02-19 | |
Enamine | EN300-343593-0.25g |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95.0% | 0.25g |
$188.0 | 2025-02-19 | |
TRC | B428435-250mg |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 250mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-343593-0.5g |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95.0% | 0.5g |
$353.0 | 2025-02-19 | |
A2B Chem LLC | AW28344-50mg |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95% | 50mg |
$128.00 | 2024-04-20 | |
Aaron | AR01BS90-50mg |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95% | 50mg |
$146.00 | 2025-02-09 | |
1PlusChem | 1P01BS0O-5g |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95% | 5g |
$1748.00 | 2024-06-20 | |
1PlusChem | 1P01BS0O-100mg |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95% | 100mg |
$182.00 | 2025-03-19 | |
A2B Chem LLC | AW28344-2.5g |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95% | 2.5g |
$1007.00 | 2024-04-20 | |
1PlusChem | 1P01BS0O-250mg |
4-[(2,4-dimethoxyphenyl)amino]benzoic acid |
1455122-90-3 | 95% | 250mg |
$244.00 | 2025-03-19 |
4-(2,4-dimethoxyphenyl)aminobenzoic acid 관련 문헌
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1455122-90-3 (4-(2,4-dimethoxyphenyl)aminobenzoic acid) 관련 제품
- 1805317-99-0(2-(Aminomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 955239-81-3(N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide)
- 1351617-86-1(N-2-hydroxy-2-(thiophen-2-yl)ethyl-2-phenoxybenzamide)
- 2064219-14-1((1S,2S,5S)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid)
- 2172014-86-5(3-{(5-ethylfuran-2-yl)methylsulfanyl}propan-1-ol)
- 1351597-46-0(N-(4-{3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}phenyl)acetamide)
- 2138560-75-3((9H-fluoren-9-yl)methyl 2-(bromomethyl)-7-azabicyclo2.2.1heptane-7-carboxylate)
- 2680758-75-0(tert-butyl N-{3-(4-iodophenyl)sulfamoyl-4-methylphenyl}carbamate)
- 1384790-61-7(N-cyano-3-ethyl-N-(3-methoxyphenyl)methylaniline)
- 2228771-12-6(1-(3-methylpyridin-2-yl)cyclopropane-1-carbaldehyde)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량
